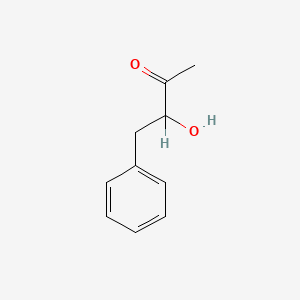

3-Hydroxy-4-phenylbutan-2-one

Description

3-Hydroxy-4-phenylbutan-2-one is a specific beta-hydroxy ketone that has garnered attention in organic synthesis research. fiveable.mefiveable.me As a member of the benzene (B151609) and substituted derivatives class of organic compounds, it contains a monocyclic benzene ring. hmdb.ca While it has been identified as a flavoring agent and is found in nature in plants like Mimusops elengi, its primary significance in an academic context lies in its structure and reactivity as a synthetic intermediate. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

5355-63-5 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

3-hydroxy-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 |

InChI Key |

QBCUUJGHWFKMDC-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CC1=CC=CC=C1)O |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)O |

density |

1.079-1.089 (20°) |

Other CAS No. |

5355-63-5 |

physical_description |

Clear, colourless liquid; Fruit and floral aroma |

solubility |

Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 4 Phenylbutan 2 One

Classical Approaches in the Synthesis of 3-Hydroxy-4-phenylbutan-2-one

Classical synthetic methods provide fundamental routes to the carbon skeleton of this compound. These approaches, while sometimes lacking stereocontrol, are well-established and utilize common laboratory reagents.

Grignard Reactions and Related Organometallic Additions to Ketones

Grignard reactions represent a cornerstone of carbon-carbon bond formation. In the context of synthesizing related hydroxy ketones, the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to a diketone substrate is a documented method. For instance, the reaction of phenylmagnesium bromide with 2,3-butanedione (B143835) yields the tertiary alcohol, 3-hydroxy-3-phenylbutan-2-one. prepchem.com This reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF), often mixed with toluene (B28343), at low temperatures (below 10°C) to manage the reaction's exothermicity and improve product purity. prepchem.com While this specific reaction produces an isomer of the target compound, the principle of adding a phenyl organometallic reagent to a suitable four-carbon keto-aldehyde or diketone framework illustrates a classical approach to this class of molecules.

Table 1: Grignard Reaction for Synthesis of a Related Hydroxy Ketone

| Reactants | Product | Solvent | Temperature | Yield (Crude) |

|---|

Data derived from a synthesis of 3-hydroxy-3-phenylbutan-2-one. prepchem.com

Acid-Catalyzed Condensation and Subsequent Hydrogenation Routes

A two-step approach involving condensation followed by hydrogenation is a versatile method for preparing phenylbutanones. This strategy typically begins with the acid-catalyzed condensation of benzaldehyde (B42025) with a ketone, such as 2-butanone, to form an α,β-unsaturated ketone intermediate (e.g., 3-methyl-4-phenyl-3-buten-2-one). The reaction is often catalyzed by sulfuric acid and proceeds at elevated temperatures.

The second step involves the catalytic hydrogenation of the carbon-carbon double bond of the unsaturated intermediate. This reduction is commonly achieved using a palladium on carbon (Pd/C) catalyst under hydrogen pressure to yield the saturated ketone backbone. Subsequent steps would be required to introduce the hydroxyl group at the C3 position to arrive at the target molecule. A similar process is used for producing p-hydroxy-phenyl butanone, where p-hydroxybenzaldehyde is condensed with acetone (B3395972) and then hydrogenated over a nickel catalyst. google.com

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed to construct the basic framework of hydroxy ketones. geeksforgeeks.org The crossed-aldol reaction between two different carbonyl compounds, such as benzaldehyde and acetone, is a well-known example. geeksforgeeks.orgiitk.ac.in This reaction, typically catalyzed by a base like sodium hydroxide (B78521) or more recently by ionic liquids like choline (B1196258) hydroxide, results in the formation of 4-hydroxy-4-phenylbutan-2-one. geeksforgeeks.orgiitk.ac.inresearchgate.netresearchgate.net While this produces a structural isomer of the target compound, it demonstrates the core principle of the aldol approach.

To achieve the desired this compound structure, a more tailored selection of starting materials is necessary. A cross-aldol reaction between benzaldehyde and acetoin (B143602) (3-hydroxybutan-2-one) could theoretically provide a more direct route, although controlling regioselectivity and side reactions is a significant challenge. Research has shown that using catalysts like choline hydroxide can lead to high conversion and selectivity for the β-hydroxy ketone product under optimized conditions. researchgate.netresearchgate.net

Table 2: Catalytic Performance in Aldol Reaction of Benzaldehyde and Acetone

| Catalyst | Temperature | Conversion (Benzaldehyde) | Selectivity (4-hydroxy-4-phenylbutan-2-one) |

|---|---|---|---|

| Choline Hydroxide | Room Temp | 92.3% | 50.2% |

Data derived from synthesis of 4-hydroxy-4-phenylbutan-2-one. researchgate.netresearchgate.net

Enantioselective Synthesis of this compound

Achieving high enantiomeric purity is crucial for applications where stereochemistry is important, such as in fragrance and pharmaceutical industries. Enantioselective methods are designed to produce a single enantiomer of a chiral molecule.

Asymmetric Epoxidation Strategies

A highly effective and enantioselective synthesis of this compound has been developed utilizing an asymmetric epoxidation reaction followed by a reduction step. researchgate.netresearchgate.net This strategy creates the chiral center with high precision, leading to the desired enantiomer in high excess.

A notable enantioselective synthesis involves the asymmetric epoxidation of an enone precursor, 1-phenyl-3-buten-2-one. researchgate.netresearchgate.netresearchgate.net This reaction uses tert-butyl hydroperoxide as the oxidizing agent and is catalyzed by a chiral lanthanum-BINOL-triphenylphosphine oxide complex (La-BINOL-Ph3P=O). researchgate.netresearchgate.netresearchgate.net This catalytic system effectively directs the epoxidation to produce the corresponding (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one with excellent yield (~90%) and very high enantiomeric excess (97% ee). researchgate.netresearchgate.net

The resulting optically active epoxyketone is then subjected to hydrogenolysis. researchgate.netresearchgate.net This reduction step, carried out in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas, cleaves the epoxide ring to generate the hydroxyl group, yielding the final (S)- or (R)-3-hydroxy-4-phenylbutan-2-one. researchgate.netresearchgate.netresearchgate.net This second step proceeds in high yield (~80%) and maintains a high level of enantiomeric purity (>90% ee). researchgate.netresearchgate.net

Table 3: Enantioselective Synthesis via Asymmetric Epoxidation

| Step | Reaction | Catalyst / Reagents | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | Asymmetric Epoxidation of 1-phenyl-3-buten-2-one | La-BINOL-Ph3P=O, t-BuOOH | ~90% | 97% |

Data sourced from research on the enantioselective synthesis of this compound. researchgate.netresearchgate.net

Sharpless Asymmetric Dihydroxylation Methodologies

The Sharpless asymmetric dihydroxylation provides an alternative and powerful route for the enantioselective synthesis of α-hydroxy ketones. This method can be applied to silyl (B83357) enol ethers to generate the desired chiral products. acs.org

The asymmetric dihydroxylation of silyl enol ethers is a well-established method for producing α-hydroxy ketones with high enantiomeric purity. wikipedia.orgacs.org This reaction utilizes the Sharpless dihydroxylation reagents, AD-mix-α or AD-mix-β, which contain osmium tetroxide and a chiral ligand derived from a cinchona alkaloid. wikipedia.orgresearchgate.net The choice between AD-mix-α and AD-mix-β dictates the stereochemical outcome, allowing for the synthesis of either the (R) or (S) enantiomer of the α-hydroxy ketone. wikipedia.orgresearchgate.net

In the context of synthesizing this compound, the Sharpless asymmetric dihydroxylation of the corresponding silyl enol ether has been investigated. researchgate.net The use of AD-mix-β resulted in the formation of (R)-3-hydroxy-4-phenyl-2-butanone with an 80% enantiomeric excess. researchgate.net Conversely, employing AD-mix-α led to the (S)-isomer, albeit with a lower enantiomeric excess of 62%. researchgate.net This demonstrates the utility of the Sharpless methodology in accessing specific enantiomers of the target compound, although the enantioselectivity can vary depending on the chosen reagent. researchgate.net

Table 2: Sharpless Asymmetric Dihydroxylation Results

| Reagent | Product Enantiomer | Enantiomeric Excess (ee) (%) |

|---|---|---|

| AD-mix-β | (R)-3-Hydroxy-4-phenyl-2-butanone | 80 |

| AD-mix-α | (S)-3-Hydroxy-4-phenyl-2-butanone | 62 |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for stereoselective synthesis, offering metal-free alternatives for constructing chiral molecules.

Chiral organocatalysts, such as proline and its derivatives, are effective in promoting asymmetric transformations like the aldol reaction. nih.govscirp.org These catalysts operate by forming a nucleophilic enamine intermediate with a ketone, which then reacts with an electrophile, such as an aldehyde, in a stereocontrolled manner. nih.gov The enantioselectivity of these reactions is often dependent on the structure of the organocatalyst and the reaction conditions. scirp.org For the synthesis of 4-hydroxy-4-phenylbutan-2-one, proline-based organocatalysts have been shown to be effective in the aldol reaction between acetone and benzaldehyde, with theoretical and experimental studies indicating a preference for the R enantiomer. nih.gov In one study, using a specific proline derivative as a catalyst for the reaction of benzaldehyde and acetone resulted in (R)-4-hydroxy-4-phenyl-butan-2-one with a 90% enantiomeric excess. scirp.org

Enantioselective Epoxide Formation as Key Steps

A highly effective strategy for the enantioselective synthesis of this compound involves the formation of a chiral epoxide as a key intermediate. This approach leverages the power of asymmetric catalysis to install the desired stereochemistry early in the synthetic sequence.

One notable method begins with the asymmetric epoxidation of the α,β-unsaturated ketone, 1-phenyl-3-buten-2-one. researchgate.netresearchgate.net This reaction utilizes a chiral lanthanum-binaphthol (La-BINOL)-triphenylphosphine oxide complex as a catalyst with tert-butyl hydroperoxide (TBHP) serving as the oxidant. researchgate.netresearchgate.net This catalytic system is highly efficient, affording the corresponding (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one in approximately 90% yield and with an outstanding enantiomeric excess (ee) of 97%. researchgate.netresearchgate.net The subsequent step involves the hydrogenolysis of the resulting optically active epoxyketone. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, which cleaves the C-O bond of the epoxide ring to furnish the desired (S)- or (R)-3-hydroxy-4-phenylbutan-2-one. researchgate.netresearchgate.net This two-step process is efficient, providing the final product in around 80% yield with an enantiomeric excess greater than 90%. researchgate.net

Another approach involves the use of organocatalysis, specifically Shi's asymmetric epoxidation. researchgate.net This method employs a fructose-derived ketone as a catalyst in conjunction with potassium peroxomonosulfate (Oxone) to epoxidize a silyl enol ether precursor derived from the parent ketone. researchgate.net This pathway has been reported to produce (R)-3-hydroxy-4-phenyl-2-butanone with an enantiomeric excess of 73%. researchgate.net The development of chiral catalysts for the epoxidation of α,β-unsaturated ketones is an active area of research, with systems based on rare-earth metal amides and chiral prolinols also showing promise for achieving excellent yields and enantioselectivities up to 99% ee. organic-chemistry.org

| Method | Precursor | Catalyst/Reagent | Intermediate | Intermediate Yield/ee | Final Product Yield/ee | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Epoxidation & Hydrogenolysis | 1-Phenyl-3-buten-2-one | 1. Chiral La-BINOL-Ph3P=O, t-BuOOH 2. Pd/C, H2 | 3,4-Epoxy-4-phenylbutan-2-one | ~90% / 97% ee | ~80% / >90% ee | researchgate.netresearchgate.net |

| Shi Epoxidation | Silyl enol ether of 4-phenyl-2-butanone | Shi catalyst / Oxone | Epoxy silyl ether | Not Reported | Not Reported / 73% ee (R-isomer) | researchgate.net |

Biocatalytic Synthesis Routes

Biocatalysis offers an attractive green alternative to traditional chemical synthesis, utilizing enzymes to perform highly selective transformations under mild conditions.

Enzymatic Pathways (e.g., Phenylacetone (B166967) Monooxygenase)

Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs) and ketoreductases (KREDs), are instrumental in the biocatalytic synthesis of chiral β-hydroxy ketones. Phenylacetone monooxygenase (PAMO), a well-studied BVMO from Thermobifida fusca, is known to catalyze the oxidation of various ketones. researchgate.net In the context of this compound synthesis, PAMO can be employed in a kinetic resolution of the racemic precursor, 4-phenylbutan-2-one. rug.nl In this process, the enzyme selectively oxidizes one enantiomer of the ketone to its corresponding ester, leaving the unreacted ketone enantiomer in high enantiomeric purity. rug.nl For instance, the kinetic resolution of substituted 3-phenylbutan-2-ones using PAMO has been shown to be highly effective, achieving excellent enantioselectivity (E value > 100) in certain cases. rug.nl The remaining enantiopure ketone can then be reduced to the target hydroxy ketone.

A more direct biocatalytic route involves the asymmetric reduction of the prochiral ketone, 4-phenylbutan-2-one. This can be achieved using ketoreductases, which stereoselectively reduce the carbonyl group to a hydroxyl group. Biocatalytic strategies using KREDs from organisms like Lactobacillus species have been reported for the synthesis of analogous β-hydroxy ketones, achieving greater than 90% enantiomeric excess.

Challenges and Prospects in Biocatalysis for Beta-Hydroxy Ketones

Despite the significant advantages, several challenges remain in the biocatalytic synthesis of β-hydroxy ketones. A primary issue is that many naturally occurring enzymes exhibit a preference for producing one specific enantiomer (e.g., the (R)-isomer), which can make the synthesis of the opposite (S)-isomer more difficult. uni-duesseldorf.de Another challenge is the often poor solubility of hydrophobic substrates like aromatic ketones in aqueous media, which can necessitate the use of organic co-solvents that may in turn reduce enzyme activity and stability. uni-duesseldorf.deresearchgate.net Furthermore, the dependence of many redox enzymes on expensive cofactors such as NAD(P)H requires efficient in-situ cofactor regeneration systems, which can be achieved using whole-cell biocatalysts or secondary enzyme systems. mdpi.com

The future of biocatalysis in this area is promising, with significant prospects for overcoming these challenges. Protein engineering, through techniques like directed evolution and rational design, is a powerful tool to alter and improve enzyme properties. rsc.orgnih.gov It can be used to reverse enantioselectivity, broaden the substrate scope to accept non-natural or bulky molecules, and enhance stability and activity under industrial process conditions. researchgate.netnih.gov The discovery of novel enzymes from diverse environments continues to expand the biocatalytic toolbox. uni-greifswald.de Additionally, optimizing reaction conditions through process engineering, such as implementing fed-batch substrate addition strategies to mitigate substrate toxicity, can significantly improve product yields and catalyst productivity. uni-duesseldorf.de

Chemoenzymatic and Hybrid Synthetic Strategies

Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysis to create efficient and selective multi-step pathways. researchgate.net These hybrid strategies can overcome the limitations of purely chemical or purely biological routes. For instance, a chemical process might be used to synthesize a complex precursor that is not accessible through known biosynthetic pathways, followed by an enzymatic step to introduce chirality with high selectivity. mdpi.com

A potential chemoenzymatic route to enantiopure this compound could involve the chemical synthesis of racemic 4-phenylbutan-2-one, followed by a biocatalytic kinetic resolution using an enzyme like PAMO or a lipase. rug.nlresearchgate.net The enzyme selectively transforms one enantiomer, allowing for the separation of the desired enantiopure ketone, which is then chemically reduced to the final product.

Another strategy involves an initial enzymatic reduction of a prochiral ketone using a whole-cell biocatalyst to generate an enantioenriched chlorohydrin, which is subsequently cyclized to an optically active epoxide via a chemical step. mdpi.com This demonstrates the power of combining a highly selective bioreduction with a robust chemical transformation. Such approaches capitalize on the exquisite selectivity of enzymes while retaining the broad reaction scope of traditional chemistry, often resulting in safer, more effective, and more sustainable synthetic processes. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield, purity, and efficiency of any synthetic process for this compound. This involves a systematic investigation of various factors, including the catalyst, solvent, temperature, reaction time, and the nature of any additives.

In chemical syntheses, such as palladium-catalyzed cross-coupling reactions to form related ketone structures, screening different ligands, catalysts, and additives is essential. acs.org For example, in one study, trifluoromethanesulfonic acid (CF3SO3H) was identified as a superior additive, and a solvent system of THF/water at 90°C provided the optimal conditions. acs.org Without the proper additive, the yield could be as low as 8%. acs.org In asymmetric aldol reactions, temperature and reaction time are critical variables; a study found that conducting the reaction at 10°C for 96 hours gave the best balance of yield and enantioselectivity. thieme-connect.com

For biocatalytic and chemoenzymatic processes, optimization involves tuning both the chemical and biological steps. For enzyme-catalyzed reactions, parameters such as pH, temperature, and buffer composition are critical. Process engineering strategies, like avoiding organic co-solvents where possible or using fed-batch systems, can dramatically increase space-time yields and improve enantiomeric excess from 89% to as high as 98% in some cases. uni-duesseldorf.de When using microwave-assisted synthesis, optimizing the microwave power and irradiation time can significantly enhance product yields while reducing reaction times. nih.gov

| Reaction Type | Optimized Parameters | Key Findings | Reference |

|---|---|---|---|

| Pd-Catalyzed Multicomponent Reaction | Catalyst, Ligand, Additive, Solvent, Temperature | Optimal: Pd(OAc)2, L3 ligand, CF3SO3H additive, THF/H2O, 90°C. Yield increased from 8% to >70%. | acs.org |

| Asymmetric Aldol Reaction | Catalyst, Temperature, Time | Optimal: D/l-proline catalyst system at 10°C for 96 h. Lower temperatures increased ee but decreased yield. | thieme-connect.com |

| Microwave-Assisted Epoxide Ring Opening | Microwave Power, Time | Maximum yield (90%) achieved at 300 W for 20 minutes. | nih.gov |

| Biocatalytic Carboligation | Solvent, Substrate Choice, Process Engineering | Avoiding organic co-solvents and using an α-keto acid precursor increased space-time-yield 61-fold and ee from 89% to 98%. | uni-duesseldorf.de |

Stereochemical Investigations and Control in 3 Hydroxy 4 Phenylbutan 2 One Chemistry

Enantiomeric Excess Determination Methodologies (e.g., Chiral HPLC)

The determination of enantiomeric excess (ee) is crucial for quantifying the purity of a single enantiomer in a mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a primary and widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 3-hydroxy-4-phenylbutan-2-one, leading to their separation and enabling the quantification of each.

In a reported synthesis, the enantiomeric excess of (S)- and (R)-3-hydroxy-4-phenylbutan-2-one was determined using an Agilent 1200 HPLC system equipped with a Chiralcel OD chiral column. researchgate.net The mobile phase consisted of a 10:90 mixture of 2-propanol and hexane, with a flow rate of 1 mL/min. researchgate.net Under these conditions, the (R)-enantiomer had a retention time of 7.9 minutes, while the (S)-enantiomer eluted at 9.9 minutes, allowing for their clear separation and the calculation of enantiomeric excess. researchgate.net Another study employed a Chiralpak AD-H column with a 10/90 ethanol/n-hexane mobile phase to determine the enantiomeric excess of (4S)-hydroxy-4-phenyl-butan-2-one. lodz.pl

The enantiomeric excess of related β-hydroxy ketones has also been successfully determined by chiral HPLC analysis using an AD-H column. rsc.org The ability to achieve baseline separation of the enantiomers is fundamental to obtaining accurate ee values.

Table 1: Chiral HPLC Conditions for Enantiomeric Excess Determination

| Compound | Chiral Column | Mobile Phase | Flow Rate | Retention Times | Reference |

| (R)- and (S)-3-Hydroxy-4-phenylbutan-2-one | Chiralcel OD | 10:90 2-Propanol/Hexane | 1 mL/min | (R): 7.9 min, (S): 9.9 min | researchgate.net |

| (4S)-Hydroxy-4-phenyl-butan-2-one | Chiralpak AD-H | 10/90 Ethanol/n-Hexane | 1 mL/min | (minor): 14.35 min, (major): 14.80 min | lodz.pl |

Absolute Configuration Assignment Techniques (e.g., MTPA Esters, Optical Rotation)

Determining the absolute configuration of a chiral molecule is essential for understanding its three-dimensional structure and its interaction with other chiral entities. For this compound and its analogs, a combination of techniques, including the formation of Mosher's esters (MTPA esters) and the measurement of optical rotation, is commonly employed.

The absolute configurations of the stereoisomers of 3-hydroxy-4-phenyl-2-butanone have been determined by HPLC analysis of their corresponding MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) esters. researchgate.netresearchgate.net This method involves derivatizing the hydroxyl group of the chiral alcohol with both (R)- and (S)-MTPA chloride to form diastereomeric esters. The chemical shifts of the protons adjacent to the newly formed ester linkage are then analyzed by ¹H NMR spectroscopy. The differences in these chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on Mosher's model. illinois.edu Theoretical calculations suggest that for MTPA esters, the major conformer exhibits a deshielding effect, which is the key contributor to the observed anisotropic effects. illinois.edu

Optical rotation, measured using a polarimeter, is another key technique for assigning absolute configuration. The direction and magnitude of the rotation of plane-polarized light are characteristic of a specific enantiomer. For instance, (S)-3-hydroxy-4-phenylbutan-2-one has been reported to have a specific rotation of [α]D = –52.7° (c = 1.091, CHCl3) for a sample with 90.1% ee. researchgate.net By comparing the measured optical rotation with literature values for enantiomerically pure standards, the absolute configuration of a synthesized sample can be confirmed. researchgate.net

Diastereoselective Synthesis Approaches to Related Phenylbutanolones

The diastereoselective synthesis of phenylbutanolone derivatives is a significant area of research, aiming to control the relative stereochemistry of multiple chiral centers within the molecule. One notable approach involves the diastereoselective reduction of a β-keto sulfoxide. This strategy was utilized in a formal synthesis of (+)-(S)-kurasoin B, where (3R)-3-hydroxy-4-phenylbutan-2-one was a key intermediate. The process started with methyl (S)-2-hydroxy-3-phenylpropanoate, which was converted to a β-keto sulfoxide. The subsequent reduction with diisobutylaluminum hydride (DIBAH) in the presence of zinc bromide (ZnBr₂) proceeded with high diastereoselectivity, yielding a diol intermediate with a 97% enantiomeric excess.

Another approach to achieving diastereoselectivity is through the addition of organometallic reagents to α-phenylthio silyl (B83357) ketones, which can proceed with good to excellent diastereoselectivity. researchgate.net Furthermore, the influence of substituents on the ketone can affect the diastereoselectivity of reactions. For example, in the addition of diazomethane (B1218177) to β-keto phosphonates, bulky substituents like phenyl led to diastereomerically pure oxiranes, while a smaller methyl substituent resulted in a mixture of diastereoisomers. frontiersin.org

The development of methods for the diastereoselective synthesis of related compounds, such as (3S,4R)-4-amino-3-hydroxy-5-phenylpentanoic acid, often relies on key steps like proline-catalyzed α-hydroxylation of an aldehyde, which can proceed with very high diastereoselectivity. thieme-connect.com

Role of Chiral Catalysts and Auxiliaries in Stereocontrol

Chiral catalysts and auxiliaries play a pivotal role in controlling the stereochemical outcome of reactions leading to this compound and its analogs. These chiral entities create a chiral environment that favors the formation of one stereoisomer over the other.

A highly enantioselective synthesis of this compound was achieved through the asymmetric epoxidation of 1-phenyl-3-buten-2-one using a chiral lanthanum-BINOL-Ph₃P=O complex as the catalyst. researchgate.net This catalytic system, in the presence of t-butyl hydroperoxide, yielded the corresponding (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one in approximately 90% yield and 97% enantiomeric excess. researchgate.net Subsequent reduction of the epoxyketone afforded the desired (S)- or (R)-3-hydroxy-4-phenylbutan-2-one with over 90% ee. researchgate.net

Chiral phosphoric acids have also emerged as powerful organocatalysts for a wide range of asymmetric transformations. rsc.org In the context of related structures, β-isocupreidine has been used to mediate the α-arylamination of α-hydroxy ketones, providing access to enantiomerically enriched products. Chiral guanidines and their derivatives are another class of potent organocatalysts, capable of promoting various reactions with high efficiency and stereoselectivity. rsc.org

Chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, are also a valuable tool. bath.ac.uk For instance, [2.2]paracyclophane-derived N-acyloxazol-2(3H)-one has been used as a chiral auxiliary for the enantioselective synthesis of β-hydroxy acids via aldol (B89426) reactions. lookchem.com The development of polymer-supported chiral auxiliaries, such as those based on Evans oxazolidin-2-ones, offers the advantage of easier separation and recycling of the auxiliary. bath.ac.uk

Table 2: Examples of Chiral Catalysts and Auxiliaries in Stereoselective Synthesis

| Catalyst/Auxiliary | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral La-BINOL-Ph₃P=O complex | Asymmetric Epoxidation | (S)- or (R)-3-Hydroxy-4-phenylbutan-2-one | >90% | researchgate.net |

| β-Isocupreidine | α-Arylamination | α-Arylamino Ketones | 79–81% | |

| [2.2]Paracyclophane-derived N-acyloxazol-2(3H)-one | Aldol Reaction | β-Hydroxy Acids | N/A | lookchem.com |

Kinetic Resolution Strategies in this compound Synthesis

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Enzymatic kinetic resolution is a particularly effective approach. Baeyer-Villiger monooxygenases (BVMOs) have been successfully employed for the kinetic resolution of racemic α-alkyl benzyl (B1604629) ketones. rug.nl By selecting the appropriate biocatalyst and substrate, both the chiral ketone and the resulting ester can be obtained with excellent enantiopurity. rug.nl For example, the biooxidation of 3-(3-methylphenyl)butan-2-one using phenylacetone (B166967) monooxygenase (PAMO) proceeded with an excellent enantiomeric ratio (E = 119). rug.nl

Lipases are another class of enzymes widely used for kinetic resolution. researchgate.net For instance, lipase-catalyzed kinetic resolution of racemic acyloins can yield optically pure products, although the theoretical yield is limited to 50%. researchgate.net To overcome this limitation, dynamic kinetic resolution (DKR) strategies have been developed. acs.orgd-nb.info DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. d-nb.info

ω-Transaminases have also been utilized for the kinetic resolution of racemic amines, including precursors to related compounds like 4-phenylbutan-2-amine. mdpi.com These enzymatic methods offer a green and highly selective alternative to traditional chemical resolutions.

Chemical Reactivity and Transformation of 3 Hydroxy 4 Phenylbutan 2 One

Functional Group Interconversions of the Hydroxyl and Ketone Moieties

The hydroxyl and ketone groups of 3-hydroxy-4-phenylbutan-2-one can be interconverted through oxidation and reduction reactions.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, which results in the formation of 4-phenyl-2,3-butanedione.

Reduction: The ketone's carbonyl group can be reduced to a secondary alcohol, yielding 3-hydroxy-4-phenylbutanol.

These transformations are fundamental in modifying the compound's structure for various synthetic applications.

Nucleophilic Addition Reactions of the Carbonyl Group

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to nucleophilic attack. This is a common reaction for ketones, leading to the formation of a tetrahedral intermediate which is then protonated to form an alcohol. vulcanchem.com

Quantum chemical studies on the related compound, (S)-3-phenylbutan-2-one, indicate that nucleophilic additions generally follow the Felkin-Anh model. This model predicts the stereochemistry of the resulting alcohol. Although the phenyl group's electronic effects are a factor, the steric hindrance from the methyl group in the ketone significantly influences the reaction pathway.

Electrophilic Catalysis in Reactions Involving this compound

Electrophilic catalysts can facilitate nucleophilic addition to the carbonyl group of this compound. For instance, the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one, a related compound, is facilitated by acid-activated Montmorillonite clay catalysts. google.com These solid acid catalysts provide Brønsted and/or Lewis acid sites that activate the carbonyl group towards reaction. google.com

In a similar vein, the reaction between this compound and aniline (B41778) derivatives can be catalyzed by cinchona alkaloids, such as β-isocupreidine, to produce α-arylamino ketones. This enantioselective reaction proceeds in toluene (B28343) at room temperature.

Rearrangement Reactions (e.g., Amadori-Heyns Rearrangement)

This compound can undergo rearrangement reactions, a notable example being the Heyns rearrangement. This reaction is analogous to the Amadori rearrangement, which involves α-hydroxy aldehydes. researchgate.net The Heyns rearrangement starts with an α-hydroxy ketone and an amine to form a 2-amino-2-deoxyaldose. researchgate.netnih.govmdpi.com

A catalytic enantioselective version of the Amadori-Heyns rearrangement has been developed using cinchona alkaloid catalysts. researchgate.net In one study, the reaction of this compound with an aniline derivative in the presence of a catalyst yielded the corresponding α-amino ketone with high yield and moderate enantiomeric excess. researchgate.net

Table 1: Enantioselective Amadori-Heyns Rearrangement of this compound

| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| This compound and p-anisidine (B42471) | β-isocupreidine | Toluene | Room Temperature | 82 | 61 |

This reaction highlights a novel and atom-economic route to chiral nitrogen-containing carbonyl compounds. researchgate.net

Hydrogenation and Reduction Pathways

The carbonyl group of this compound can be reduced through hydrogenation. A common method involves the reduction of the precursor, (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one, using hydrogen gas (H2) at 3 bar in the presence of a palladium on carbon (Pd/C) catalyst in tetrahydrofuran (B95107) (THF) at room temperature. researchgate.netresearchgate.net This process yields (S)- or (R)-3-hydroxy-4-phenylbutan-2-one in approximately 80% yield with over 90% enantiomeric excess. researchgate.netresearchgate.net

Another important reduction pathway is the conversion to 1-phenyl-2,3-butanediol. The synthesis of all possible stereoisomers of this diol has been achieved through Sharpless asymmetric epoxidation. researchgate.net Additionally, the reduction of the related α-amino ketone, 3-(phenylamino)butan-2-one, with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) produces the corresponding β-amino alcohol, 3-(phenylamino)butan-2-ol. rsc.org

Oxidation Reactions (e.g., Conversion to Phenylacetonitrile precursors)

The oxidation of 3-hydroxy-1-phenylbutan-2-one, a related compound, can lead to the formation of phenylacetonitrile. biosynth.com This conversion involves the oxidation of the alcohol group using oxidizing agents like nitric acid or hydrogen peroxide. biosynth.com This reaction also generates volatile byproducts such as acetaldehyde (B116499) and acetic acid. biosynth.com

Reactions with Nitrogen-Containing Compounds (e.g., Oxime Formation, Amidation)

This compound reacts with nitrogen-containing compounds to form various derivatives.

Oxime Formation: In a one-pot oximation–Beckmann rearrangement, 4-phenylbutan-2-one, a closely related ketone, reacts with hydroxylamine (B1172632) to form 4-phenylbutan-2-one oxime with 25% selectivity. unive.it The expected amide is the main product with 70% selectivity. unive.it The steric hindrance of the phenylalkyl group can slow down the rearrangement rate. unive.it In a separate study, treatment of 4-phenylbutan-2-one oxime with specific reagents led to the formation of 2-methylquinoline (B7769805) and N-phenethylacetamide. oup.com

Amidation: The Amadori-Heyns rearrangement of this compound with arylamines, catalyzed by β-isocupreidine, results in the formation of α-arylamino ketones. For example, the reaction with p-anisidine gives 3-(4-methoxyphenylamino)-1-phenylbutan-2-one in 82% yield and 61% enantiomeric excess. researchgate.netrsc.org Further reduction of the amino ketone with sodium borohydride yields the corresponding β-amino alcohol. rsc.org

Applications of 3 Hydroxy 4 Phenylbutan 2 One As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The inherent functionality of 3-Hydroxy-4-phenylbutan-2-one makes it an adept starting point for constructing intricate molecular architectures.

Precursors to Alpha-Arylamino Ketones

While direct, widespread literature on the conversion of this compound to alpha-arylamino ketones is not extensively documented, its structure is primed for such a transformation. The synthesis of alpha-arylamino ketones often involves the amination of an alpha-hydroxy ketone. The hydroxyl group at the C3 position can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an aryl amine would yield the desired alpha-arylamino ketone. This potential pathway highlights the compound's utility as a latent precursor for this class of molecules, which are important scaffolds in medicinal chemistry.

Synthesis of Diamino-Phenylbutanol Derivatives

Derivatives of 1,3-diamino-4-phenylbutan-2-ol (DAPB) are crucial structural motifs in a variety of therapeutically significant molecules, including certain HIV protease inhibitors. d-nb.infounica.itnih.gov Synthetic strategies have been developed to produce N-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. d-nb.infocolab.wsnih.gov These methods often start from precursors like N,N-dibenzyl-L-phenylalaninal and proceed through multi-step sequences involving homologation and reduction. unica.itnih.govnih.gov

This compound represents a key structural analog to the intermediates in these syntheses. Its 4-phenylbutan-2-ol core is the central backbone of DAPB derivatives. The existing ketone and hydroxyl groups provide the necessary handles for introducing the two amino functionalities through established chemical transformations, such as reductive amination and substitution reactions, positioning it as a valuable starting material for creating these complex diamine structures. d-nb.infounica.it

Intermediate in the Synthesis of Quinolines from Oxime Derivatives

The quinoline (B57606) core is a prominent feature in many biologically active compounds. nih.govnih.gov One classical method for synthesizing substituted amides, which can be precursors to heterocyclic systems like quinolines, is the Beckmann rearrangement of oximes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction transforms a ketoxime into an amide. wikipedia.orgorganicreactions.org

The synthesis pathway initiates with the conversion of a ketone to its corresponding oxime by reacting it with hydroxylamine (B1172632). libretexts.org this compound can serve as the starting ketone. Its oxime derivative, upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), would undergo the Beckmann rearrangement. wikipedia.org The key step involves the migration of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.orgorganic-chemistry.org Subsequent intramolecular cyclization of the resulting amide intermediate, driven by the phenyl ring, would lead to the formation of a substituted quinoline or quinolinone derivative. This positions this compound as a viable intermediate for accessing the quinoline scaffold through its oxime derivative.

Role in the Synthesis of Chiral Compounds and Ligands

Chirality is a critical aspect of modern drug design and materials science. eurekalert.org Enantiomerically pure compounds are essential for developing selective therapeutic agents and specialized materials. eurekalert.orgnih.gov this compound, possessing a stereocenter at the C3 position, is a key target and tool in asymmetric synthesis.

Significant research has focused on developing highly enantioselective methods to produce specific stereoisomers of this compound. researchgate.net These methods are crucial as they provide access to chiral building blocks for more complex molecules. The ability to synthesize either the (R) or (S) enantiomer allows for the systematic exploration of stereochemistry in drug candidates and chiral ligands. eurekalert.orgresearchgate.net

| Method | Catalyst/Reagent | Precursor | Resulting Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Epoxidation & Hydrogenolysis | Chiral La-BINOL-Ph3P=O complex | 1-Phenyl-3-buten-2-one | (S) or (R) | >90% | researchgate.net |

| Shi's Asymmetric Epoxidation | Shi's catalyst/oxone | Silyl (B83357) enol ether | (R) | 73% | researchgate.net |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | Silyl enol ether | (R) | 80% | researchgate.net |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α | Silyl enol ether | (S) | 62% | researchgate.net |

| Organocatalytic Aldol (B89426) Reaction | N-PEG-(L)-prolinamide | Acetone (B3395972) and Benzaldehyde (B42025) | (R) | 91% | researchgate.net |

Precursor in the Development of New Organic Transformations

The pursuit of efficient and selective methods to synthesize molecules like this compound often drives innovation in synthetic methodology. The development of the enantioselective syntheses detailed previously are themselves advancements in the field of organic transformations. For instance, the application of a chiral Lanthanum-BINOL complex for the asymmetric epoxidation of an enone followed by hydrogenolysis demonstrates a highly effective two-step process to access the chiral product with high enantiopurity. researchgate.net

Utility in Flavonoid Derivative Synthesis (analogous structures)

Flavonoids are a large class of polyphenolic natural products known for their diverse biological activities. nih.gov A common route to synthesizing flavonols (3-hydroxy-flavones) is the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a specific type of precursor known as a chalcone (B49325). nih.gov

Chalcones are characterized by an α,β-unsaturated ketone system flanked by two aromatic rings. While not a direct precursor, this compound shares a key structural analogy with the chalcone framework. The synthesis of flavonoids often begins by reacting an o-hydroxyacetophenone with a benzaldehyde derivative to form the chalcone. nih.gov This chalcone is then subjected to oxidative cyclization using hydrogen peroxide in an alkaline medium to form the 3-hydroxy-flavone structure. nih.gov The core reactivity demonstrated in the AFO reaction—the formation of a heterocyclic ring from an open-chain keto-alcohol precursor—highlights the potential utility of this compound and its derivatives as analogous building blocks for related heterocyclic systems.

Computational and Theoretical Studies on 3 Hydroxy 4 Phenylbutan 2 One

Molecular Modeling and Electronic Structure Analysis

Molecular modeling of 3-hydroxy-4-phenylbutan-2-one allows for the determination of its three-dimensional structure and the analysis of its electronic properties. Techniques such as Density Functional Theory (DFT) are commonly employed for these purposes. While detailed electronic structure analyses specifically for this compound are not extensively published, the methodologies are well-established from studies on analogous compounds like warfarin, which also contains a phenylbutyl-one substructure.

In a typical study, the geometry of the molecule is optimized to find the most stable conformation. For this compound, this involves considering the rotational freedom around the C-C bonds and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The computed descriptors for this compound, available from public databases, provide a foundational dataset for any molecular modeling study.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 164.20 g/mol | PubChem nih.gov |

| Exact Mass | 164.083729621 Da | PubChem nih.gov |

| XLogP3 | 1.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

This table was generated based on data from PubChem.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful asset for elucidating the mechanisms of chemical reactions, including those that form or consume this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding energy barriers, providing a detailed picture of the reaction pathway.

A relevant example is the theoretical investigation of the gas-phase reaction of a similar molecule, 3-hydroxy-2-butanone (3H2B), with the hydroxyl radical (•OH). scispace.com In that study, a dual-level procedure using DFT (BHandHLYP/6-311++G(d,p)) for geometry optimization and a higher-level method (CCSD(T)) for single-point energy calculations was employed. scispace.com This approach allowed for the calculation of activation energies and reaction rate coefficients. The study found that the reaction proceeds via an indirect mechanism involving pre- and post-reactive complexes, and identified the most likely site of hydrogen abstraction. scispace.com A similar methodology could be applied to study the oxidation or other radical-mediated reactions of this compound.

Furthermore, computational studies have been instrumental in understanding the formation of related α-hydroxy ketones. For instance, the mechanism of proline-catalyzed asymmetric aldol (B89426) reactions, which can produce chiral molecules like 4-hydroxy-4-phenylbutan-2-one, has been investigated using quantum mechanical calculations. nih.gov These studies model the key steps of the catalytic cycle, including the formation of an enamine intermediate from the ketone and proline, the C-C bond-forming step with the aldehyde, and the final hydrolysis. By calculating the energies of the transition states for different stereochemical pathways, researchers can explain and predict the enantioselectivity of the reaction. nih.govresearchgate.net

Stereoelectronic Effects and Conformational Analysis

The reactivity and stability of this compound are governed by subtle stereoelectronic effects. These effects arise from the specific spatial arrangement of orbitals and influence the molecule's preferred conformation and reaction pathways. Computational analysis is key to dissecting these interactions.

Conformational analysis of this compound would involve calculating the relative energies of its various rotamers. The presence of the hydroxyl and carbonyl groups suggests the possibility of a stable, pseudo-cyclic conformation stabilized by an intramolecular hydrogen bond. Computational methods like NBO and Quantum Theory of Atoms in Molecules (AIM) can be used to characterize and quantify this hydrogen bond. nih.gov Such an interaction can significantly impact the molecule's physical properties and its availability to react.

Stereoelectronic effects are also crucial in reactions. For example, in the Baeyer-Villiger oxidation of ketones, the regioselectivity (i.e., which alkyl group migrates) is often controlled by a primary stereoelectronic effect: the migrating group must be oriented anti-periplanar to the weak O-O bond in the Criegee intermediate. nih.gov Computational studies using QM/MM and molecular dynamics (MD) simulations on enzymes that catalyze such reactions have shown how the enzyme's active site can enforce a specific conformation on the intermediate, thereby overriding the inherent electronic preferences of the substrate and controlling the reaction's outcome. nih.gov This principle is directly applicable to understanding potential enzymatic or chemical oxidations of this compound.

Table 2: Example of Calculated Energy Barriers in a Related Reaction Data from a theoretical study on the gas-phase reaction of 3-hydroxy-2-butanone with •OH.

| Reaction Channel | Transition State | Activation Energy (kcal/mol) at CCSD(T) |

|---|---|---|

| H-abstraction from methyl (pos. 1) | TS1a | 6.23 |

| H-abstraction from C-H (pos. 3) | TS2 | -1.09 |

| H-abstraction from hydroxyl | TS3 | 4.49 |

This table is adapted from a computational study on 3-hydroxy-2-butanone to illustrate the type of data generated in mechanistic studies. scispace.com

Prediction of Reactivity and Selectivity in Catalytic Processes

A major goal of computational chemistry is to predict the outcome of reactions, particularly the reactivity and selectivity in catalytic processes, thus guiding experimental work. For the synthesis of chiral molecules like this compound, predicting enantioselectivity is of paramount importance.

Computational studies on proline-based organocatalysis of aldol reactions provide an excellent example of this predictive power. nih.govresearchgate.net By building models of the transition states leading to the (R) and (S) enantiomers, the difference in their activation energies (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) that can be expected experimentally. These models can account for the structure of the catalyst, the substrates, the solvent, and the presence of additives. nih.govresearchgate.net The calculations can rationalize why a particular catalyst favors one enantiomer over the other, often attributing it to specific steric clashes or favorable hydrogen-bonding interactions in one transition state versus the other. researchgate.net

Similarly, in biocatalysis, computational methods like QM/MM simulations are used to predict how a substrate like this compound would bind in an enzyme's active site. nih.gov These models can then be used to study the subsequent reaction mechanism, for example, a reduction of the carbonyl group. By calculating the energy profiles for the formation of different stereoisomeric products, the selectivity of the enzyme can be predicted. This predictive capability is invaluable for protein engineering efforts aimed at creating novel biocatalysts with desired selectivity. nih.gov

Analytical Methodologies for the Study of 3 Hydroxy 4 Phenylbutan 2 One and Its Derivatives

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and identification of 3-hydroxy-4-phenylbutan-2-one, particularly within complex mixtures, and for the critical analysis of its chiral forms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for purity assessment and identification. In studies of honey volatiles, GC-MS has been employed to identify this compound as a significant component in various types of honey, including sulla, cornflower, and thyme honey. nih.govnih.govmdpi.com For instance, in the analysis of sulla honey, this compound was detected at percentages ranging from 0.6% to 5.7% in solvent extracts. nih.gov Similarly, it was found to be an abundant compound in cornflower honey, with concentrations between 1.6% and 15.8%. nih.gov The Kovats retention index, a key parameter in GC, has been reported for this compound on non-polar columns, with values around 1348, 1360, 1362, and 1375, which aids in its identification. nih.govnist.govchemeo.com

High-Performance Liquid Chromatography (HPLC) is the method of choice for chiral analysis, enabling the separation of the enantiomers of this compound. This is crucial as the different stereoisomers can exhibit distinct biological activities and sensory properties. researchgate.netresearchgate.net Chiral stationary phases, such as Chiralcel OD, are utilized for this purpose. researchgate.net For example, in one study, the enantiomers were separated using a mobile phase of 10:90 2-propanol-hexane, with the (R)- and (S)-enantiomers showing distinct retention times of 7.9 and 9.9 minutes, respectively. researchgate.net The determination of enantiomeric excess (ee) is also performed using chiral HPLC, which is a critical measure of the chiral purity of a sample. researchgate.netresearchgate.net

Interactive Table: Chromatographic Data for this compound

| Technique | Column/Stationary Phase | Mobile Phase/Conditions | Compound Analyzed | Retention Time/Index | Reference |

|---|---|---|---|---|---|

| GC-MS | HP-5MS | 40°C (3 min) -> 10°C/min -> 280°C (5 min) | This compound | Kovats RI: 1348 | nist.gov |

| GC-MS | Restek Rtx-5MS | Helium carrier gas @ 1 mL/min | This compound | Not specified | mdpi.com |

| HPLC | Chiralcel OD | 10:90 2-propanol-hexane | (R)- and (S)-3-Hydroxy-4-phenylbutan-2-one | (R): 7.9 min, (S): 9.9 min | researchgate.net |

| HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | 3-Hydroxy-3-phenylbutan-2-one | Not specified | sielc.com |

| HPLC | Chiralpak AD | 5/95 i-PrOH/Hexane | (R)-4-(4-fluorophenyl)-4-hydroxybutan-2-one | tminor 8.6min, tmajor 10.6min | wiley-vch.de |

| HPLC | Chiralpak AS | 10/90 i-PrOH/Hexane | (R)-4-Hydroxy-4-(2,4-dichlorophenyl)-butan-2-one | tminor 15.2min, tmajor 17.6min | wiley-vch.de |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H-NMR (Proton NMR) provides information about the number of different types of protons and their neighboring environments. For this compound, the ¹H-NMR spectrum typically shows signals for the methyl protons, the methylene (B1212753) protons adjacent to the phenyl group, the methine proton attached to the hydroxyl-bearing carbon, and the aromatic protons of the phenyl ring. researchgate.netcontaminantdb.ca A representative ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl group (CH₃) at approximately δ 2.21 ppm, a doublet of doublets for the methylene group (CH₂) around δ 2.88 ppm, a multiplet for the methine proton (CH) at about δ 4.43 ppm, and multiplets for the aromatic protons (ArH) in the range of δ 7.27 ppm. researchgate.net

¹³C-NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. The spectrum of this compound will exhibit distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the methylene carbon, the methyl carbon, and the various carbons of the phenyl ring. contaminantdb.ca

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3550–3230 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. docbrown.info A strong absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the ketone functional group. nih.govdocbrown.info

Interactive Table: Spectroscopic Data for this compound

| Technique | Solvent/Phase | Key Peaks/Chemical Shifts (δ) | Assignment | Reference |

|---|---|---|---|---|

| ¹H-NMR | CDCl₃ | ~2.21 ppm (s, 3H) | -C(O)CH₃ | researchgate.net |

| ¹H-NMR | CDCl₃ | ~2.88 ppm (dd) | -CH₂-Ph | researchgate.net |

| ¹H-NMR | CDCl₃ | ~4.43 ppm (m, 1H) | -CH(OH)- | researchgate.net |

| ¹H-NMR | CDCl₃ | ~7.27 ppm (m, 5H) | Aromatic Protons | researchgate.net |

| ¹³C-NMR | Not specified | Not specified | Not specified | contaminantdb.ca |

| IR | Vapor Phase | ~3550-3230 cm⁻¹ (broad) | O-H stretch | nih.govdocbrown.info |

| IR | Vapor Phase | ~1700-1725 cm⁻¹ (strong) | C=O stretch | nih.govdocbrown.info |

Optical Rotation Measurements

Optical rotation is a key physical property used to determine the chiral purity and absolute configuration of enantiomers. The specific rotation, [α], is measured using a polarimeter. For the enantiomers of this compound, the optical rotation values are equal in magnitude but opposite in sign. For example, a sample of (S)-3-hydroxy-4-phenylbutan-2-one with an enantiomeric excess of 97.1% exhibited a specific rotation of [α]D = +99.5° (c = 1.088, CHCl₃). researchgate.net Conversely, the (R)-enantiomer with 90.1% ee showed a specific rotation of [α]D = -52.7° (c = 1.091, CHCl₃). researchgate.net These measurements are crucial for confirming the stereochemical outcome of asymmetric syntheses. researchgate.net

Future Directions and Emerging Research Avenues for 3 Hydroxy 4 Phenylbutan 2 One

Development of Novel and Sustainable Synthetic Routes

Future research is increasingly focused on developing green and sustainable methods for synthesizing 3-hydroxy-4-phenylbutan-2-one, moving away from conventional routes that may involve hazardous reagents or harsh conditions. A significant area of exploration is biocatalysis. The use of ketoreductase enzymes or whole-cell engineered microorganisms presents a promising avenue for highly stereoselective synthesis. For instance, the asymmetric reduction of a precursor ketone using microorganisms like Lactobacillus species has shown success for analogous β-hydroxy ketones, achieving high enantiomeric excess (>90% ee), a strategy that could be adapted for this compound.

Another approach involves leveraging thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, which can synthesize α-hydroxy ketones through the carboligation of simple, inexpensive aldehydes. uni-duesseldorf.de Developing and engineering these enzymes for specificity towards the precursors of this compound could lead to highly efficient and sustainable production processes. uni-duesseldorf.de Furthermore, the principles of green chemistry are being applied through the use of environmentally benign catalysts and solvents. Research into ionic liquids as catalysts for aldol (B89426) reactions to produce related β-hydroxy ketones has demonstrated high yields and selectivity in short reaction times, offering a potential green alternative for the synthesis of α-hydroxy ketones as well. rsc.orgresearchgate.net

Exploration of New Catalytic Systems for Enhanced Selectivity

Achieving high enantioselectivity is critical for the application of chiral molecules like this compound. A major thrust of future research lies in the discovery and optimization of novel catalytic systems. Significant progress has been made using asymmetric transition-metal catalysts. One highly effective method involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one using a chiral Lanthanum-BINOL-Ph3P=O complex, followed by reduction to yield the target molecule with excellent enantiomeric excess (ee).

Other established methods that continue to be refined for this and similar molecules include Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation. Organocatalysis also presents a fertile ground for innovation. For example, proline-derived catalysts are effective in asymmetric cross-aldol condensations, a methodology that could be optimized for the synthesis of this compound. hokudai.ac.jp The exploration of new ligands, particularly Schiff bases complexed with metals like Copper(II), is another promising direction for achieving high stereoselectivity in cascade reactions.

| Catalyst System | Precursor(s) | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral La-BINOL-Ph3P=O Complex & Pd/C | 1-Phenyl-3-buten-2-one | ~80% | >90% | wikipedia.org |

| Shi's Asymmetric Epoxidation (Fructose-derived catalyst) | Silyl (B83357) enol ether of phenylacetone (B166967) | - | 73% (for R-isomer) | nih.gov |

| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | Silyl enol ether of phenylacetone | - | 80% (for R-isomer) | nih.gov |

| Sharpless Asymmetric Dihydroxylation (AD-mix-α) | Silyl enol ether of phenylacetone | - | 62% (for S-isomer) | nih.gov |

Advanced Computational Studies for Rational Design

Computational chemistry is becoming an indispensable tool for accelerating catalyst discovery and process optimization. Future research will heavily rely on methods like Density Functional Theory (DFT) to rationally design more effective synthetic routes for this compound. These computational studies can elucidate complex reaction mechanisms and model the transition states of catalytic cycles. rsc.org For instance, theoretical investigations have been used to understand the deracemization mechanisms in photoreactions catalyzed by chiral ketones. rsc.org

By calculating the Gibbs free energies of different reaction pathways, researchers can predict which catalyst or substrate will lead to the highest stereoselectivity, thus minimizing trial-and-error experimentation. nih.gov This approach has been used to study the ring-opening of epoxides, a key step in some syntheses of this molecule, and to correlate the charge of reactants with final product yields. nih.gov For the development of new catalysts, computational analysis can help in designing ligands with optimal steric and electronic properties to enhance catalytic activity and selectivity, as demonstrated in the development of copper(I) catalysts for the asymmetric borylation of ketones. wikipedia.org

Applications in Materials Science and Advanced Functional Molecules (excluding biomedical applications)

While primarily known as an odorant, the unique structure of this compound—possessing a chiral center, a hydroxyl group, and a ketone function—makes it a candidate for future applications in materials science. Although direct applications are not yet established, its potential as a chiral building block is significant. Chiral organic molecules are used to create advanced functional materials, such as chiral graphene hybrids, where the small molecule induces chirality in the larger material, leading to unique properties applicable in optics and electronics.

The bifunctional nature of this compound could allow it to act as a monomer for the synthesis of novel chiral polymers, such as polyesters or polyketones, with specific stereochemical structures that could influence their physical properties. Its structural isomer, 4-hydroxy-4-phenylbutan-2-one, has already been investigated for its potential in developing new polymeric materials. hokudai.ac.jp Furthermore, optically active organoboron compounds, which can be synthesized from ketones, are known to be essential ingredients for functional materials like liquid crystals. wikipedia.org Future work could explore the conversion of this compound into such precursors for advanced materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet potential industrial demand and to accelerate research, the integration of synthesis with continuous flow chemistry and automated platforms is a key future direction. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. The multistep synthesis of related α-halo ketones, which are also crucial chiral building blocks, has been successfully demonstrated in a continuous flow process, highlighting the feasibility of this approach. chemicalbook.com Such a system could be designed for this compound, enabling a streamlined, multi-step synthesis without the need to isolate intermediates.

Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. These systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and temperature conditions to identify the optimal parameters for yield and selectivity. By combining flow reactors with automated sampling and analysis, a closed-loop system could be developed to intelligently explore the reaction space for the synthesis of this compound, leading to faster process development and more robust manufacturing.

Conclusion

Summary of Key Academic Contributions

Research on 3-Hydroxy-4-phenylbutan-2-one has yielded significant academic contributions, particularly in the field of asymmetric synthesis. The development of highly enantioselective synthetic routes, such as those involving asymmetric epoxidation and catalytic reductions, represents a major advancement in producing chiral molecules with high purity. researchgate.netresearchgate.net Furthermore, its identification and characterization as a key volatile component in natural products like honey and flowers have provided valuable insights into food science and chemical ecology. researchgate.net Its role as a versatile chiral building block for synthesizing complex, biologically active molecules underscores its importance in medicinal chemistry and organic synthesis.

Outlook on Future Research Opportunities for this compound

Future research on this compound is likely to expand in several directions. There is potential for the development of even more efficient, sustainable, and scalable synthetic methods, particularly through advancements in biocatalysis and flow chemistry. A deeper exploration of its biological activities and those of its derivatives could uncover new applications in pharmacology. Its utility as a chiral synthon will continue to be exploited in the total synthesis of complex natural products and novel pharmaceutical agents. Further investigation into its metabolic pathways in various organisms could also reveal new biochemical insights.

Broader Impact of Research on Beta-Hydroxy Ketones in Organic Chemistry

The study of beta-hydroxy ketones, exemplified by this compound, has a broad and lasting impact on organic chemistry. These compounds are fundamental structural motifs, and their synthesis is at the heart of classic and modern C-C bond-forming reactions, most notably the aldol (B89426) and Mukaiyama aldol additions. organic-chemistry.org Research into the stereoselective synthesis of beta-hydroxy ketones has driven the development of powerful catalytic systems and chiral auxiliaries, enriching the toolkit of synthetic chemists. acs.org As versatile intermediates, beta-hydroxy ketones are pivotal in the synthesis of numerous complex molecules, including polyketide natural products and life-saving drugs like the epothilones. researchgate.net The ongoing investigation into their reactivity continues to push the boundaries of synthetic methodology and our understanding of chemical selectivity.

Q & A

Q. What analytical techniques are recommended for identifying 3-Hydroxy-4-phenylbutan-2-one in complex matrices?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure by analyzing proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm and carbonyl groups at δ 2.1–2.3 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~270 nm) is effective for separation and quantification in mixtures. Infrared (IR) spectroscopy can verify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular weight confirmation (C₁₀H₁₂O₂, MW 164.20 g/mol) and fragmentation patterns for structural elucidation .

Q. How is the purity of this compound assessed in compliance with pharmacopeial standards?

- Methodological Answer : Pharmacopeial guidelines recommend HPLC with a C18 column and a mobile phase of methanol-buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) in a 65:35 ratio. System suitability tests (retention time, peak symmetry) ensure reproducibility. UV detection at 254 nm is standard. For quantification, prepare calibration curves using certified reference materials (CRMs) and validate accuracy via spike-and-recovery experiments .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols should align with IFRA and RIFM guidelines. Use personal protective equipment (PPE) including nitrile gloves and fume hoods for aerosol prevention. Toxicity assessments indicate moderate dermal irritation potential; avoid direct skin contact. Storage conditions should be anhydrous (≤25°C) to prevent degradation. For disposal, neutralize with alkaline solutions (pH >10) before incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from differences in enzyme activity or bioavailability. Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic pathways. Comparative assays (e.g., liver microsomes vs. whole-animal models) can isolate phase I/II metabolism differences. The FAO/WHO report highlights that the secondary metabolite 4-hydroxy-4-phenylbutan-2-one shares metabolic pathways with the parent compound, suggesting parallel monitoring via LC-MS/MS in plasma and urine .

Q. What are the best practices for refining the crystal structure of this compound using SHELX software?

- Methodological Answer : For X-ray crystallography, collect high-resolution data (≤1.0 Å) and use SHELXL for refinement. Input files should include HKLF4 format intensity data. Apply restraints for bond lengths and angles (e.g., C–C: 1.54 Å, C–O: 1.43 Å). Validate hydrogen bonding networks with PLATON or Mercury. SHELXD is robust for small-molecule phase solutions, especially for twinned crystals. Final R-factors should be <5% for reliability .

Q. How can researchers validate the detection limits of this compound in environmental samples using chromatographic methods?

- Methodological Answer : Employ Solid-Phase Microextraction (SPME) coupled with GC-MS for trace analysis. Optimize fiber coatings (e.g., PDMS/DVB) for maximum analyte adsorption. Calculate limits of detection (LOD) via signal-to-noise ratios (S/N ≥3) and quantification (LOQ, S/N ≥10). Cross-validate with EPA Method 8270 for aqueous samples or ISO 28540 for air monitoring. For soil matrices, Soxhlet extraction with acetone-hexane (1:1) improves recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.